N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2/c1-15-7(9(10,11)12)14-16(8(15)18)4-6(17)13-5-2-3-5/h5H,2-4H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIJRITPSEEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropylamine or cyclopropyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the triazole derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antimicrobial activity due to the presence of the triazole moiety, which is known for its interactions with biological targets. Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. For instance, compounds similar to N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide have shown effectiveness against various pathogens in laboratory settings, making them candidates for further development as pharmaceutical agents .
Cancer Research
Recent studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types by targeting metabolic pathways critical for tumor growth .
Neuroprotective Effects
Emerging research suggests that triazole derivatives may possess neuroprotective properties. Some studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or fungicide. Its effectiveness against fungal pathogens has been noted in agricultural studies where similar triazole compounds demonstrated significant antifungal activity against crops susceptible to diseases like gray mold caused by Botrytis cinerea .
Biocontrol Mechanisms
Research has explored the use of triazole derivatives in biocontrol strategies to manage agricultural pests without relying on conventional pesticides. The integration of such compounds into pest management programs could enhance crop resilience while minimizing environmental impact .
Synthetic Methods
The synthesis of this compound typically involves multistep reactions that require careful optimization of reaction conditions to achieve high yields and purity .
Characterization Techniques
Characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the molecular structure and assess purity levels .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with several triazolone-based herbicides and pharmaceuticals. Key comparisons include:
Key Differences and Implications
- Trifluoromethyl vs.
- Acetamide vs. Ester/Sulfonamide Linkages : The cyclopropyl acetamide side chain differs from carfentrazone-ethyl’s ethyl ester and sulfentrazone’s sulfonamide. This may alter solubility, with acetamide groups favoring systemic translocation in plants .
- Cyclopropyl Group : The cyclopropyl moiety could reduce metabolic degradation compared to linear alkyl chains (e.g., ethyl in carfentrazone-ethyl), extending residual activity .
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical steps ensure purity?
The synthesis involves multi-step organic reactions, typically starting with precursor heterocycles (e.g., triazoles or oxadiazoles) and proceeding through condensation, cyclization, or nucleophilic substitution. Key steps include:
- Chloroacetylation : Refluxing intermediates (e.g., aminotriazoles) with chloroacetyl chloride in the presence of triethylamine or NaOH to form acetamide linkages .
- Cyclopropane Introduction : Reacting cyclopropane derivatives (e.g., cyclopropylamine) under controlled pH and temperature to avoid ring-opening side reactions .
- Purification : Recrystallization from solvent mixtures (e.g., ethanol-DMF) and column chromatography to isolate high-purity products .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., trifluoromethyl groups, cyclopropane protons) and confirms regiochemistry of the triazole ring .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .
- LC-MS : Ensures molecular weight accuracy and detects impurities via fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in acetic acid accelerates cyclization .
- Catalysis : Sodium acetate or triethylamine acts as a base to deprotonate nucleophiles, improving reaction kinetics .
- Temperature Control : Maintaining 20–25°C during chloroacetylation prevents side reactions (e.g., hydrolysis), while higher temperatures (80–100°C) drive cyclopropane ring formation .
Advanced: How do structural modifications (e.g., substituents on the triazole ring) alter biological activity?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Cyclopropane Moiety : Introduces steric constraints that modulate binding affinity to enzymatic targets (e.g., pathogens’ proteases) .
- Heteroaromatic Substitutions : Pyridinyl or thiophenyl groups at the triazole 3-position increase π-π stacking interactions with biological targets, enhancing potency .
- Example: Replacing trifluoromethyl with chlorine reduces activity by 40% in pathogen inhibition assays .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains to minimize variability .
- Dose-Response Analysis : Compare IC50 values across studies while accounting for differences in solvent carriers (e.g., DMSO vs. saline) .
- Computational Validation : Perform molecular docking to predict binding modes and identify outliers in experimental data .
Basic: What functional groups in the compound are most reactive, and how do they influence derivatization?
- Triazole Ring : Susceptible to electrophilic substitution (e.g., halogenation) at the 3-position, enabling SAR studies .
- Acetamide Linker : Reacts with Grignard reagents or undergoes hydrolysis to form carboxylic acid derivatives .
- Trifluoromethyl Group : Participates in hydrogen-bonding interactions, stabilizing enzyme-inhibitor complexes .
Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- PASS Software : Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural fingerprints .
- Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to assess metabolic stability .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration .
Basic: How is the compound’s purity validated before biological testing?
- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- Melting Point Consistency : Sharp melting points (e.g., 180–182°C) indicate crystalline purity .
Advanced: What strategies mitigate challenges in synthesizing the cyclopropane moiety?
- Protecting Groups : Temporarily shield reactive amines during cyclopropane ring formation to prevent undesired side reactions .
- Low-Temperature Cyclization : Reduces ring strain and prevents decomposition during triazole-acetamide coupling .
- Catalytic Methods : Palladium catalysts enable selective cross-coupling of cyclopropane derivatives .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Substituent Scanning : Systematically vary triazole substituents (e.g., methyl, phenyl, halogens) and measure changes in IC50 .
- Bioisosteric Replacement : Replace the trifluoromethyl group with isosteres (e.g., -CF2H or -OCF3) to balance potency and toxicity .
- Conformational Analysis : X-ray crystallography or DFT calculations identify bioactive conformers for target-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
